Titanium tetrachloride

Description

Properties

IUPAC Name |

tetrachlorotitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Ti/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDNKRIXUMDJCW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ti](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TiCl4, Cl4Ti | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1610 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | titanium tetrachloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium_tetrachloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Titanium(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11130-18-0 (cpd with unspecified MF) | |

| Record name | Titanium tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007550450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8042476 | |

| Record name | Titanium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Titanium tetrachloride appears as a colorless fuming liquid with a pungent odor. Corrosive to metals and tissue. Very toxic by inhalation., Gas or Vapor; Liquid; Other Solid, A colorless fuming liquid with a pungent odor; [CAMEO], COLOURLESS-TO-LIGHT-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1610 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Titanium chloride (TiCl4) (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

277.5 °F at 760 mmHg (EPA, 1998), 136.4 °C | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1610 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in cold water, alcohol, Sol in dilute hydrochloric acid, Sol in most organic solvents; decomposed by water, Solubility in water: reaction | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.726 (EPA, 1998) - Denser than water; will sink, 1.726, Relative density (water = 1): 1.7 | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1610 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.5 | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 mmHg at 70.34 °F (EPA, 1998), 1.31X10-2 atm @ 20 °C, Vapor pressure, kPa at 21.3 °C: 1.3 | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1610 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid, Yellow liquid | |

CAS No. |

7550-45-0 | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1610 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Titanium tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7550-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007550450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium tetrachloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/titanium-tetrachloride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Titanium chloride (TiCl4) (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Titanium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-11.4 °F (EPA, 1998), -24.1 °C | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1610 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Synthesis of Titanium Tetrachloride on a Laboratory Scale: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of titanium tetrachloride (TiCl₄). It covers the primary synthesis methodologies, detailed experimental protocols, purification techniques, and essential safety precautions. The information is intended to equip researchers with the necessary knowledge to produce high-purity TiCl₄ for various applications, including catalyst development and materials science research.

Introduction

This compound is a colorless, fuming liquid that serves as a critical intermediate in the production of titanium metal, titanium dioxide pigments, and Ziegler-Natta catalysts used in polyolefin synthesis.[1] In a laboratory setting, the synthesis of TiCl₄ is a well-established but hazardous procedure that requires meticulous attention to detail and stringent safety measures due to its high reactivity, particularly with water.[2]

This guide will focus on two primary methods for the laboratory-scale synthesis of TiCl₄:

-

Carbothermic Chlorination of Titanium Dioxide (TiO₂): This method mirrors the industrial "chloride process" and involves the reaction of titanium dioxide with carbon and chlorine gas at elevated temperatures.[3]

-

Direct Chlorination of Titanium Metal: This is a more direct route that involves passing chlorine gas over heated titanium metal.

Furthermore, this guide will provide detailed protocols for the purification of crude TiCl₄, which is essential to remove various impurities that can affect its utility in sensitive applications.

Synthesis Methodologies

Carbothermic Chlorination of Titanium Dioxide

This method is the most common approach for both industrial and laboratory-scale production of this compound. The overall reaction is as follows:

TiO₂ (s) + 2C (s) + 2Cl₂ (g) → TiCl₄ (g) + 2CO (g)[4]

The reaction is thermodynamically favorable at high temperatures, typically in the range of 800-1000°C.[5] Carbon acts as a reducing agent, facilitating the chlorination of the titanium dioxide.

Direct Chlorination of Titanium Metal

A more straightforward laboratory synthesis involves the direct reaction of titanium metal with chlorine gas at elevated temperatures. The reaction is:

Ti (s) + 2Cl₂ (g) → TiCl₄ (g)

This method can be advantageous for producing smaller quantities of TiCl₄, provided high-purity titanium metal is available. The reaction typically proceeds at temperatures above 350°C.

Experimental Protocols

Method 1: Carbothermic Chlorination of TiO₂

Materials and Equipment:

-

Titanium dioxide (TiO₂, anatase or rutile, high purity)

-

Activated carbon (powdered)

-

Chlorine gas (lecture bottle or generator)

-

Inert gas (Argon or Nitrogen)

-

Tube furnace capable of reaching 1000°C

-

Quartz or ceramic reaction tube

-

Gas flow meters

-

Condenser (water-cooled)

-

Collection flask (Schlenk flask)

-

Scrubber system for unreacted chlorine and HCl (e.g., sodium hydroxide (B78521) solution)

Procedure:

-

Preparation of the Reaction Mixture: Thoroughly mix titanium dioxide and activated carbon in a 1:2 molar ratio. Pelletizing the mixture can help prevent it from being carried away by the gas stream.

-

Apparatus Setup: Assemble the apparatus as shown in the workflow diagram below. The reaction tube is placed inside the tube furnace. The gas inlet is connected to the chlorine and inert gas supplies via flow meters. The outlet is connected to a condenser, followed by a collection flask and a scrubber.

-

Inert Gas Purge: Purge the entire system with an inert gas (e.g., Argon) for at least 30 minutes to remove any air and moisture.

-

Heating: Begin heating the tube furnace to the reaction temperature (e.g., 900°C).

-

Chlorination: Once the desired temperature is reached, stop the inert gas flow and slowly introduce chlorine gas into the reaction tube. The flow rate should be carefully controlled to maintain a steady reaction.

-

Product Collection: The gaseous TiCl₄ produced will pass through the condenser and collect as a liquid in the cooled collection flask. The boiling point of TiCl₄ is 136.4°C.

-

Termination of Reaction: Once the reaction is complete (no more TiCl₄ is observed condensing), stop the chlorine flow and switch back to the inert gas flow.

-

Cooling and Isolation: Allow the system to cool to room temperature under the inert gas flow. The collected crude TiCl₄ in the Schlenk flask should be sealed under an inert atmosphere for subsequent purification.

Method 2: Direct Chlorination of Titanium Metal

Materials and Equipment:

-

Titanium metal (sponge or powder)

-

Chlorine gas

-

Inert gas (Argon or Nitrogen)

-

Tube furnace

-

Quartz reaction tube

-

Gas flow meters

-

Condenser

-

Collection flask (Schlenk flask)

-

Scrubber system

Procedure:

-

Apparatus Setup: The experimental setup is similar to the carbothermic chlorination method. Place the titanium metal in a ceramic boat inside the quartz reaction tube.

-

Inert Gas Purge: Purge the system with an inert gas for at least 30 minutes.

-

Heating: Heat the furnace to the reaction temperature (e.g., 400-500°C).

-

Chlorination: Introduce a controlled flow of chlorine gas over the heated titanium metal. The reaction is exothermic and may require adjustment of the furnace temperature.

-

Product Collection: Collect the condensed TiCl₄ in a cooled Schlenk flask.

-

Termination and Isolation: After the reaction is complete, stop the chlorine flow, switch to an inert gas, and allow the apparatus to cool. Isolate the crude TiCl₄ under an inert atmosphere.

Purification of this compound

Crude TiCl₄ typically contains several impurities, with vanadium oxychloride (VOCl₃) being particularly problematic due to its boiling point (127°C) being very close to that of TiCl₄ (136.4°C).[6] Other common impurities include silicon tetrachloride (SiCl₄), iron(III) chloride (FeCl₃), and dissolved chlorine.[7]

Fractional Distillation

Fractional distillation is the primary method for purifying TiCl₄. A high-efficiency distillation column (e.g., a Vigreux or packed column) is required to separate TiCl₄ from close-boiling impurities.[7]

Procedure:

-

Apparatus Setup: Set up a fractional distillation apparatus in a fume hood. The distillation flask should be charged with the crude TiCl₄. All glassware must be thoroughly dried to prevent hydrolysis.

-

Inert Atmosphere: The distillation should be performed under a slow stream of an inert gas to prevent contact with atmospheric moisture.

-

Distillation: Gently heat the distillation flask. Collect and discard the initial fraction (forerun), which will be enriched in lower-boiling impurities like SiCl₄ and dissolved chlorine.

-

Collection of Pure Fraction: Collect the main fraction distilling at a constant temperature corresponding to the boiling point of TiCl₄ (136.4°C).

-

Termination: Stop the distillation before the flask runs dry to avoid the concentration of higher-boiling impurities.

-

Storage: Store the purified TiCl₄ in a sealed container under an inert atmosphere.

Chemical Treatment for Vanadium Removal

To effectively remove vanadium impurities, a chemical pretreatment is often employed before fractional distillation. The most common method involves refluxing the crude TiCl₄ with copper turnings.[7] The copper reduces the vanadium compounds to non-volatile species.

Procedure:

-

Refluxing with Copper: Add clean, dry copper turnings to the crude TiCl₄ in a round-bottom flask equipped with a reflux condenser.

-

Heating: Gently reflux the mixture for several hours. The copper will darken as it reacts with the vanadium impurities.

-

Distillation: After cooling, the TiCl₄ can be decanted or distilled directly from the copper turnings using the fractional distillation procedure described above.

Data Presentation

The purity of the synthesized and purified TiCl₄ can be determined using various analytical techniques, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for elemental analysis.

Table 1: Typical Impurity Levels in Crude and Purified this compound

| Impurity | Typical Concentration in Crude TiCl₄ (ppm) | Concentration after Purification (ppm) |

| Vanadium (as V) | 200 - 700[6] | < 2[6] |

| Iron (as Fe) | < 50[6] | < 1 |

| Aluminum (as Al) | 50 - 200[6] | < 1 |

| Silicon (as Si) | Variable | < 5 |

| Tin (as Sn) | Variable | < 1 |

Table 2: Physical Properties of this compound

| Property | Value |

| Molar Mass | 189.68 g/mol |

| Density | 1.726 g/cm³ |

| Boiling Point | 136.4 °C |

| Melting Point | -24.1 °C |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of TiCl₄ via carbothermic chlorination.

Caption: Logical pathway for the purification of crude this compound.

Safety Precautions

This compound is a highly corrosive and toxic substance that reacts violently with water.[2] Strict adherence to safety protocols is mandatory.

-

Handling: All manipulations of TiCl₄ must be carried out in a well-ventilated fume hood. An inert atmosphere (e.g., using a Schlenk line or glovebox) is required to prevent contact with atmospheric moisture.

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat. For large quantities or in case of a spill, a respirator with an acid gas cartridge may be necessary.

-

Spills: In case of a spill, neutralize with a dry, inert absorbent material such as sand or sodium bicarbonate. Do not use water, as this will result in a violent reaction and the release of large quantities of hydrogen chloride gas.

-

Waste Disposal: Dispose of all TiCl₄ waste and contaminated materials in accordance with local regulations for hazardous chemical waste. This typically involves slow neutralization with a basic solution in a controlled manner.

-

First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.

References

The Fundamental Chemical Properties of Titanium Tetrachloride: A Technical Guide

Abstract: Titanium tetrachloride (TiCl₄) is a cornerstone inorganic compound, serving as a critical intermediate in the production of titanium metal and high-purity titanium dioxide pigments.[1][2] It is a colorless, non-flammable, and volatile liquid at room temperature, notable for its pungent, acidic odor and its vigorous, exothermic reaction with water.[1][3][4] This reactivity, a consequence of its strong Lewis acidic character, dictates its primary applications and necessitates stringent handling protocols.[1][5] This guide provides an in-depth exploration of the fundamental physical and chemical properties of TiCl₄, its molecular structure, synthesis, purification, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a dense, colorless liquid, though crude samples may appear yellow or reddish-brown due to impurities.[1][6] It is one of the few transition metal halides that is a liquid at standard conditions, a property attributed to its molecular nature where individual TiCl₄ molecules are weakly associated through van der Waals forces.[6] This results in relatively low melting and boiling points, similar to other non-polar molecular compounds like carbon tetrachloride (CCl₄).[6] It is soluble in non-polar organic solvents such as toluene (B28343) and other chlorocarbons.[1][6]

A defining characteristic is its rapid, exothermic hydrolysis upon contact with water or moist air, forming dense white fumes of titanium dioxide (TiO₂) and corrosive hydrochloric acid (HCl).[1][2][4]

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | TiCl₄ | [1][2] |

| Molar Mass | 189.679 g/mol | [1] |

| Appearance | Colorless to pale yellow fuming liquid | [1][2][3] |

| Odor | Pungent, penetrating acid odor | [1][2][3] |

| Density | 1.726 g/cm³ | [1][2] |

| Melting Point | -24.1 °C (249.1 K) | [1][2][7] |

| Boiling Point | 136.4 °C (409.5 K) | [1][2][7] |

| Solubility in Water | Reacts violently (exothermic hydrolysis) | [1][2] |

| Solubility | Soluble in toluene, dichloromethane, pentane | [1] |

| Vapor Pressure | 1.3 kPa (at 20 °C) | [1] |

| Molecular Shape | Tetrahedral | [1][6][8] |

| Dipole Moment | 0 D | [1] |

Structure and Bonding

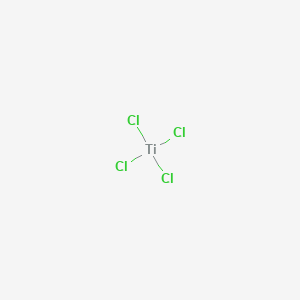

The this compound molecule adopts a tetrahedral geometry, consistent with VSEPR theory for a central atom with four bonding pairs and no lone pairs of electrons.[1][6][8] The central titanium atom is in a +4 oxidation state (Ti⁴⁺), which has a "closed" electronic shell (d⁰ configuration), resembling the noble gas argon.[1][6] This symmetrical electronic configuration contributes to the molecule's stable tetrahedral shape.[6][8]

Although often depicted with ionic character due to the metal-nonmetal combination, the bonds in TiCl₄ are predominantly covalent. This is due to the high polarizing power of the small, highly charged Ti⁴⁺ cation, which distorts the electron cloud of the chloride anions, leading to significant electron sharing between the titanium and chlorine atoms.[9] The Ti-Cl bond length is approximately 2.18 Å.[10]

Chemical Reactivity

The chemistry of TiCl₄ is dominated by its strong electrophilicity and Lewis acidity.

Hydrolysis

The most characteristic reaction of TiCl₄ is its vigorous and highly exothermic hydrolysis.[1][11] When exposed to water or atmospheric moisture, it reacts to produce titanium dioxide and hydrogen chloride gas.[12] This reaction is responsible for the dense white fumes observed when TiCl₄ is exposed to air.[1][4]

Overall Reaction: TiCl₄(l) + 2H₂O(g) → TiO₂(s) + 4HCl(g)[2][12]

The actual process is more complex, involving a series of steps and the formation of intermediate species such as titanium oxychlorides and titanium hydroxydichloride (Ti(OH)₂Cl₂).[11][13][14] The reaction is spontaneous and instantaneous.[11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound | TiCl4 | CID 24193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. Titanium_tetrachloride [chemeurope.com]

- 7. WebElements Periodic Table » Titanium » this compound [webelements.com]

- 8. Page loading... [guidechem.com]

- 9. quora.com [quora.com]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. icheme.org [icheme.org]

- 12. Titanium(IV) chloride - Sciencemadness Wiki [sciencemadness.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Geometry and Bonding Characteristics of Titanium(IV) Chloride (TiCl₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Titanium(IV) chloride (TiCl₄) is a cornerstone compound in inorganic chemistry and materials science, widely utilized as a precursor in the synthesis of titanium metal, titanium dioxide, and various organometallic catalysts. A thorough understanding of its molecular structure and bonding characteristics is paramount for optimizing its applications and exploring new synthetic frontiers. This technical guide provides a comprehensive overview of the molecular geometry and bonding in TiCl₄, supported by quantitative data from experimental and computational studies. Detailed methodologies for key experimental techniques are also presented to offer a complete picture for the scientific community.

Molecular Geometry

Titanium(IV) chloride adopts a well-defined tetrahedral geometry in the gas phase and liquid state, a consequence of the central titanium atom being bonded to four chlorine atoms.[1][2] This arrangement minimizes electron-pair repulsion, resulting in a highly symmetrical and stable molecule.[1] The Ti⁴⁺ ion possesses a "closed" electronic shell, equivalent to the noble gas argon, which favors symmetrical coordination.[2][3]

Quantitative Geometrical Parameters

The precise bond lengths and angles of TiCl₄ have been determined through various experimental and computational methods. Gas electron diffraction (GED) and X-ray crystallography are the primary experimental techniques, providing highly accurate data. The key quantitative parameters are summarized in the table below.

| Parameter | Experimental Value | Method | Reference |

| Ti-Cl Bond Length | 2.170 ± 0.002 Å | Gas Electron Diffraction | [4] |

| Ti-Cl Bond Length | 2.18 Å | X-ray Crystallography | [5] |

| Ti-Cl Bond Length | 2.185 ± 0.01 Å | Gas Electron Diffraction | |

| Ti-Cl Bond Length | ~2.26 pm (2.26 Å) | General Reference | [6] |

| Ti-Cl Bond Length (calc.) | 2.173 Å | Hartree-Fock | [4] |

| Cl-Ti-Cl Bond Angle | ~109.5° | Inferred from tetrahedral geometry | [1][6] |

Note: Computational values are dependent on the level of theory and basis set used.

Bonding Characteristics

The nature of the chemical bond between titanium and chlorine in TiCl₄ is predominantly covalent , despite the significant difference in electronegativity between the two elements.[7] This covalent character is a key factor in determining the compound's physical properties, such as its relatively low boiling point and its liquid state at room temperature.[2][3]

Several factors contribute to the covalent nature of the Ti-Cl bond:

-

High Charge Density of Titanium(IV): The hypothetical Ti⁴⁺ ion would have a very high positive charge concentrated in a small volume. According to Fajans' rules, this high charge density polarizes the electron clouds of the chloride ions to such an extent that significant electron sharing occurs, leading to covalent bond formation.

-

Electronegativity Difference: While the electronegativity difference between titanium (1.54 on the Pauling scale) and chlorine (3.16) is substantial, it is not large enough to result in a purely ionic bond.

-

Orbital Overlap: The bonding in TiCl₄ can be described in terms of orbital overlap. While simple sp³ hybridization is sometimes invoked, a more accurate description for this transition metal compound involves the participation of titanium's 3d and 4s orbitals in forming molecular orbitals with the 3p orbitals of the chlorine atoms.[1]

Experimental Protocols

The determination of the molecular structure of TiCl₄ relies on sophisticated experimental techniques. The following sections detail the methodologies for the key experiments cited.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.

Methodology:

-

Sample Introduction: A gaseous sample of TiCl₄ is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons (typically in the range of 40-60 keV) is directed perpendicularly to the molecular beam.

-

Scattering and Detection: The electrons are scattered by the electric field of the TiCl₄ molecules. The scattered electrons produce a diffraction pattern of concentric rings on a photographic plate or a CCD detector.

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This scattering data is then mathematically transformed into a radial distribution curve.

-

Structure Refinement: The peaks in the radial distribution curve correspond to the internuclear distances within the molecule (Ti-Cl and Cl-Cl distances). By fitting a theoretical model of the molecular geometry to the experimental data, precise bond lengths and angles can be determined.

X-ray Crystallography

X-ray crystallography provides detailed information about the arrangement of atoms in a crystalline solid. For TiCl₄, this requires cooling the sample to below its freezing point (-24 °C).

Methodology:

-

Crystal Growth: A single crystal of solid TiCl₄ is grown, typically by slow cooling of the liquid in a capillary tube.

-

X-ray Diffraction: The crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays.

-

Diffraction Pattern: The crystal diffracts the X-rays in specific directions, creating a unique diffraction pattern of spots. The positions and intensities of these spots are recorded by a detector.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the titanium and chlorine atoms can be determined. The structural model is then refined to achieve the best possible fit with the experimental data, yielding precise bond lengths and angles within the crystal lattice.

Visualizations

Molecular Geometry of TiCl₄

Caption: Tetrahedral molecular geometry of Titanium(IV) chloride.

Experimental Workflow for Gas Electron Diffraction

Caption: Workflow for determining molecular structure using Gas Electron Diffraction.

Conclusion

The molecular geometry of Titanium(IV) chloride is definitively tetrahedral, characterized by highly covalent Ti-Cl bonds. This structure and bonding are fundamental to its chemical reactivity and physical properties. The precise determination of its geometric parameters has been achieved through rigorous experimental techniques, primarily gas electron diffraction and X-ray crystallography, and is further supported by computational modeling. The detailed understanding of these characteristics is essential for the continued and innovative application of TiCl₄ in various scientific and industrial fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Titanium tetrachloride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. Page loading... [guidechem.com]

- 7. WebElements Periodic Table » Titanium » this compound [webelements.com]

An In-depth Technical Guide to the History and Discovery of Titanium Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Titanium tetrachloride (TiCl₄), a cornerstone of modern materials science and chemical synthesis, has a rich history intertwined with the discovery of titanium itself. This technical guide provides a comprehensive overview of the historical milestones in the discovery and synthesis of this compound, from early laboratory preparations to the development of large-scale industrial production methods. It details the experimental protocols of the pivotal Hunter and Kroll processes, presents key quantitative data in a comparative format, and illustrates the evolution of its synthesis through a detailed signaling pathway diagram. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a thorough understanding of the origins and production of this critical chemical compound.

Introduction

This compound is a colorless, fuming liquid that serves as a vital intermediate in the production of titanium metal, titanium dioxide pigments, and various catalysts.[1] Its journey from a laboratory curiosity to a commodity chemical is a story of scientific inquiry, technological innovation, and industrial scaling. Understanding the historical context of its discovery and the evolution of its synthesis provides valuable insights into the challenges and breakthroughs that have shaped its modern applications.

The Early History: From the Discovery of Titanium to the Isolation of its Chloride

The story of this compound begins with the discovery of the element titanium. In 1791, the amateur geologist Reverend William Gregor first identified a new metallic element in the mineral ilmenite (B1198559) from Cornwall, England.[2][3] A few years later, in 1795, the German chemist Martin Heinrich Klaproth independently discovered the same element in rutile ore and named it "Titanium" after the Titans of Greek mythology.[2][3]

While the element was identified, its isolation in a pure form proved to be a significant challenge due to its high reactivity. Early attempts to produce titanium metal often resulted in impure, brittle materials. It was recognized that the oxide was incredibly stable and that a more reactive intermediate would be necessary for the reduction to the pure metal. This set the stage for the synthesis and isolation of this compound.

Although the exact first synthesis of this compound is not widely documented with a specific individual and date, it is understood to have been prepared in laboratory settings in the early 19th century as chemists began to explore the properties of the newly discovered element. The German chemist Friedrich Wöhler, known for his work in both organic and inorganic chemistry, is credited with isolating the element titanium in a purer form in 1850, determining that previous samples were mixtures of titanium, carbon, and nitrogen.[4][5] His work and the work of his contemporaries would have invariably involved the preparation and study of various titanium compounds, including the tetrachloride. Jöns Jacob Berzelius, a towering figure in 19th-century chemistry, is also credited with the isolation of several elements, including titanium, and his extensive work on mineral analysis and chemical compounds likely contributed to the early understanding of this compound.[6][7]

The Dawn of Industrial Production: The Hunter Process

The first significant breakthrough in producing pure titanium metal, and by extension, a scalable process involving this compound, was the Hunter Process , developed in 1910 by Matthew A. Hunter.[3][8] This process was the first to produce ductile titanium metal, demonstrating a viable path to its commercial production.

Experimental Protocol for the Hunter Process

The Hunter Process is a batch process that involves the reduction of this compound with sodium in a steel reactor.

Step 1: Production of this compound: The process begins with the chlorination of titanium dioxide (from rutile or ilmenite ore) in the presence of a reducing agent, typically carbon (coke), at high temperatures (around 800°C).[9]

-

Reaction: TiO₂ + 2Cl₂ + C → TiCl₄ + CO₂

Step 2: Purification of this compound: The crude TiCl₄ is purified by fractional distillation to remove impurities such as iron chloride (FeCl₃) and vanadium oxychloride (VOCl₃).[9]

Step 3: Reduction with Sodium: The purified TiCl₄ is then introduced into a sealed steel reactor containing molten sodium at a temperature of approximately 800°C.[9] The reaction is highly exothermic.

-

Reaction: TiCl₄ + 4Na → Ti + 4NaCl

Step 4: Separation and Purification of Titanium: The resulting mixture of titanium metal and sodium chloride is cooled. The sodium chloride is then leached out with water or dilute acid, leaving behind titanium sponge or powder.[8] The titanium is then washed and dried.

The Kroll Process: A More Economical Path to Titanium

While the Hunter Process was a significant achievement, the high cost and hazards associated with the use of sodium limited its large-scale economic viability. In the 1940s, William J. Kroll developed a more cost-effective method for producing titanium, which quickly became the dominant industrial process.[10][11]

Experimental Protocol for the Kroll Process

The Kroll Process is also a batch process and shares some similarities with the Hunter Process, but utilizes magnesium as the reducing agent.[10][11]

Step 1: Production and Purification of this compound: This step is largely the same as in the Hunter Process. Titanium ore is chlorinated in a fluidized bed reactor with carbon and chlorine gas at high temperatures to produce crude this compound, which is then purified by fractional distillation.[10]

Step 2: Reduction with Magnesium: The purified TiCl₄ is fed into a sealed stainless steel reactor containing molten magnesium under an inert atmosphere (typically argon) at temperatures between 800-900°C.[12][13]

-

Reaction: TiCl₄ + 2Mg → Ti + 2MgCl₂

Step 3: Separation and Purification of Titanium Sponge: After the reaction is complete, the reactor contains a porous mass of titanium metal, known as "titanium sponge," intermixed with magnesium chloride and unreacted magnesium.[13] These byproducts are removed by vacuum distillation at high temperatures (around 1000°C), where the MgCl₂ and excess Mg are vaporized and collected, leaving behind the purified titanium sponge.[14] The sponge is then crushed and further processed.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the historical and industrial production methods of this compound and its subsequent reduction to titanium metal.

| Parameter | Hunter Process | Kroll Process | Modern Industrial (Chloride Process) |

| TiCl₄ Production Temperature | ~800 °C | ~1000 °C[14] | 900 - 1000 °C |

| TiCl₄ Purity (after distillation) | High | High | >99.9% |

| Reducing Agent | Sodium (Na) | Magnesium (Mg) | N/A |

| Reduction Temperature | ~800 °C[9] | 800 - 900 °C[12][13] | N/A |

| Reaction Pressure | Atmospheric or slightly above | Atmospheric | Varies |

| Titanium Purity | Up to 99.9%[2] | High Purity[10] | N/A |

| Typical Yield | Lower than Kroll | High | High |

| Key Byproducts | Sodium Chloride (NaCl) | Magnesium Chloride (MgCl₂) | Iron(III) Chloride (FeCl₃), etc. |

Signaling Pathways and Logical Relationships

The historical development of this compound synthesis and its use in titanium production can be visualized as a logical progression of scientific discoveries and technological refinements.

References

- 1. Page loading... [wap.guidechem.com]

- 2. History of Titanium - Kyocera SGS Europe [kyocera-sgstool.co.uk]

- 3. titanium.com [titanium.com]

- 4. Friedrich Wöhler - Wikipedia [en.wikipedia.org]

- 5. Friedrich Wohler Facts [softschools.com]

- 6. britannica.com [britannica.com]

- 7. Jöns Jacob Berzelius - Swedish Chemist, Elements, Atomic Theory | Britannica [britannica.com]

- 8. Hunter process - Wikipedia [en.wikipedia.org]

- 9. Exploring The Complexities of Titanium Processing: From Ore To Metal - LASTING TITANIUM [lastingtitanium.com]

- 10. How the Kroll Process Produces Titanium Sponge - Rolled Alloys [rolledalloys.com]

- 11. Is titanium bulletproof | Titanium Processing Center [titaniumprocessingcenter.com]

- 12. scribd.com [scribd.com]

- 13. prezi.com [prezi.com]

- 14. Titanium Production Processes - Kyocera SGS Europe [kyocera-sgstool.co.uk]

An In-depth Technical Guide on the Thermodynamic Properties of Titanium Tetrachloride for Reaction Modeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of Titanium tetrachloride (TiCl₄), a critical precursor in various industrial processes. The following sections detail its fundamental thermodynamic constants, experimental methodologies for their determination, and the thermodynamics of its key reactions, namely hydrolysis and the Kroll process. This information is essential for accurate reaction modeling, process optimization, and safety analysis.

Core Thermodynamic Properties of this compound

The thermodynamic properties of TiCl₄ are fundamental to understanding its behavior in chemical reactions. These properties have been determined through various experimental and computational methods.

Physical and Thermodynamic Constants

A summary of the key physical and thermodynamic properties of this compound is presented in the table below.

| Property | Value | Units | Notes |

| Molecular Formula | TiCl₄ | - | - |

| Molar Mass [1] | 189.679 | g/mol | - |

| Appearance [1] | Colorless liquid | - | Fumes in moist air |

| Melting Point [1] | -24.1 | °C | 249.1 K |

| Boiling Point [1] | 136.4 | °C | 409.5 K |

| Density [1] | 1.726 | g/cm³ | At 20 °C |

| Vapor Pressure [1] | 1.3 | kPa | At 20 °C |

Standard Thermodynamic Quantities

The standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) are crucial for reaction modeling. The values for TiCl₄ in its solid, liquid, and gaseous states are summarized below.

| Phase | ΔfH° (kJ/mol) | S° (J/mol·K) | Cp (J/mol·K) | Temperature (K) |

| Solid | -815.03 | - | - | 298.15 |

| Liquid | -804.16 | 221.93 | 145.5 | 298.15 |

| Gas | -763.2 ± 3.0 | 353.2 ± 4.0 | 100.8 | 298.15 |

Data sourced from the NIST Chemistry WebBook.[2]

Key Reactions and Their Thermodynamics

This compound is a versatile chemical intermediate involved in several critical industrial reactions. Understanding the thermodynamics of these reactions is paramount for process control and efficiency.

Hydrolysis of this compound

The reaction of TiCl₄ with water is highly exothermic and proceeds rapidly to form titanium dioxide (TiO₂) and hydrochloric acid (HCl). This reaction is the basis for the production of TiO₂ pigments.

The overall reaction is:

TiCl₄(l) + 2H₂O(l) → TiO₂(s) + 4HCl(aq)

The hydrolysis is a stepwise process involving several intermediates. Computational studies have elucidated a multi-step mechanism.[2][3][4][5]

Thermodynamic Data for Hydrolysis:

The heat of reaction for the hydrolysis of TiCl₄ in the liquid phase has been experimentally determined to be approximately -295 kJ/mol of TiCl₄ when water is in excess.[6]

A simplified logical flow of the initial steps of TiCl₄ hydrolysis is depicted below.

The Kroll Process: Reduction of this compound

The Kroll process is the most common method for producing titanium metal. It involves the reduction of TiCl₄ with molten magnesium in an inert atmosphere at high temperatures (800–850 °C).[7]

The overall reaction is:

TiCl₄(g) + 2Mg(l) → Ti(s) + 2MgCl₂(l)

The reaction is highly exothermic and results in the formation of a porous titanium sponge.[8] The process is complicated by the formation of lower titanium chlorides such as TiCl₂ and TiCl₃ as intermediates.[7]

A logical workflow for the Kroll process is illustrated below.

Experimental Protocols for Thermodynamic Data Determination

Accurate thermodynamic data is obtained through precise experimental measurements. The following sections outline the general methodologies used for determining the key thermodynamic properties of TiCl₄.

Determination of Enthalpy of Formation

The standard enthalpy of formation of TiCl₄ is typically determined by reaction calorimetry. A common method involves the direct chlorination of high-purity titanium metal in a bomb calorimeter.[9]

Experimental Workflow for Bomb Calorimetry:

Methodology:

-

A precisely weighed sample of high-purity titanium metal is placed in a crucible inside a high-pressure reaction vessel (bomb).

-

The bomb is sealed and purged with an inert gas before being filled with a known pressure of pure chlorine gas.

-

The bomb is submerged in a known quantity of water in a calorimeter.

-

The reaction is initiated, and the temperature change of the water is meticulously recorded.

-

The heat of reaction is calculated from the temperature change and the heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then derived from the heat of reaction.

Determination of Heat of Hydrolysis

The heat of hydrolysis of TiCl₄ can be measured using a reaction calorimeter, such as a Dewar calorimeter or a more sophisticated pseudo-adiabatic calorimeter.[6][10][11]

Methodology:

-

A known amount of water is placed in the calorimeter, and its temperature is allowed to stabilize.

-

A known amount of liquid TiCl₄ is added to the water at a constant rate.

-

The temperature of the solution is monitored throughout the reaction.

-

The heat of reaction is calculated from the temperature rise, the mass of the solution, and the specific heat capacity of the solution.

-

Experiments can be performed with either an excess of water or an excess of TiCl₄ to model different scenarios.[6]

Determination of Vapor Pressure

The vapor pressure of TiCl₄ as a function of temperature can be determined using various methods, including static or dynamic techniques. A common laboratory method involves measuring the boiling point at different applied pressures.[12]

Methodology:

-

A sample of liquid TiCl₄ is placed in a distillation flask connected to a manometer and a vacuum system.

-

The pressure in the system is set to a specific value below atmospheric pressure.

-

The TiCl₄ is heated, and the temperature at which it boils is recorded.

-

This process is repeated for a range of pressures.

-

The vapor pressure data can then be fitted to an equation, such as the Antoine equation, to describe the relationship between vapor pressure and temperature.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydrolysis of TiCl(4): initial steps in the production of TiO(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. icheme.org [icheme.org]

- 7. Kroll process - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. re.public.polimi.it [re.public.polimi.it]

A Comprehensive Technical Guide to the Solubility of Titanium Tetrachloride (TiCl4) in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium tetrachloride (TiCl4) is a versatile Lewis acid and a critical precursor in the synthesis of titanium-based materials, catalysts, and pharmaceuticals. Its utility in organic synthesis is often dictated by its solubility and reactivity in various organic solvents. This technical guide provides a detailed overview of the solubility of TiCl4 in common organic solvents, compiling available data, outlining experimental protocols for solubility determination, and visualizing key workflows. Due to the highly reactive and hygroscopic nature of TiCl4, handling and solubility measurements require stringent anhydrous and inert atmosphere techniques.

Qualitative and Semi-Quantitative Solubility Overview

This compound is a colorless, fuming liquid that is highly soluble in non-polar organic solvents. Its dissolution in these solvents is generally a physical process. In contrast, with donor solvents containing oxygen or nitrogen atoms, TiCl4 acts as a strong Lewis acid, leading to exothermic reactions and the formation of coordination complexes. This chemical interaction significantly influences its apparent "solubility" and the nature of the resulting solution.

Table 1: Qualitative and Semi-Quantitative Solubility of TiCl4 in Common Organic Solvents

| Solvent Family | Common Solvents | Solubility Behavior | Observations & Notes | Citations |

| Aromatic Hydrocarbons | Toluene (B28343), Benzene | Highly Soluble | Forms solutions that are often used in organic synthesis. Commercial solutions are available at concentrations of at least 1.0 M in toluene. | [1][2][3][4] |

| Chlorinated Hydrocarbons | Dichloromethane (B109758) (DCM), Chloroform, Carbon Tetrachloride | Highly Soluble | Solutions in dichloromethane are common reagents. Commercial solutions are available at concentrations of at least 1.0 M in DCM. | [1][4][5][6] |

| Aliphatic Hydrocarbons | Hexane, Pentane | Soluble | TiCl4 is soluble in straight-chain alkanes. | [1] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Reacts to Form Soluble Adducts | Reacts exothermically to form stable, soluble coordination complexes, such as TiCl4(THF)2. This is a chemical reaction rather than simple dissolution. | [1][7][8] |

| Alcohols | Ethanol, Methanol | Reacts | Undergoes alcoholysis to form titanium alkoxides and hydrochloric acid. TiCl4 is not simply solvated but chemically transformed. | [1][9] |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Likely to React | As Lewis bases, these solvents are expected to react with the strong Lewis acid TiCl4 to form adducts. |

Experimental Protocols for Solubility Determination

The high reactivity of TiCl4, particularly its violent reaction with moisture, necessitates specialized experimental techniques for accurate solubility determination. Standard gravimetric methods are often challenging. Spectroscopic and analytical methods under inert atmosphere are generally preferred.

General Handling Precautions for TiCl4

All manipulations of TiCl4 should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques to rigorously exclude air and moisture. All glassware must be oven-dried and cooled under vacuum or an inert gas stream. Solvents must be thoroughly dried and deoxygenated prior to use.

Protocol 1: Solubility Determination by Quantitative Raman Spectroscopy

This method is adapted from the principles of quantitative analysis of TiCl4 in dichloromethane and is suitable for determining solubility by analyzing the concentration of a saturated solution.

Objective: To determine the saturation solubility of TiCl4 in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest (e.g., toluene, dichloromethane)

-

Internal standard (e.g., carbon disulfide, if compatible and non-reactive)

-

Schlenk flasks, gas-tight syringes, and cannulas

-

Constant temperature bath

-

Raman spectrometer with a suitable probe for liquid samples

-

Sealed quartz cuvettes or NMR tubes suitable for Raman spectroscopy

Procedure:

-

Preparation of Standard Solutions:

-

Under an inert atmosphere, prepare a series of standard solutions of TiCl4 in the chosen solvent with known concentrations.

-

If using an internal standard, add a constant, known concentration of the standard to each solution.

-

Transfer the standard solutions to sealed cuvettes.

-

-

Calibration Curve Generation:

-

Acquire the Raman spectrum for each standard solution. Identify a characteristic Raman band for TiCl4 that does not overlap with solvent or internal standard bands (e.g., around 387 cm⁻¹ for the Ti-Cl symmetric stretch).[10]

-

Plot the ratio of the intensity of the characteristic TiCl4 peak to the intensity of a solvent or internal standard peak against the known concentration of TiCl4.

-

Perform a linear regression to obtain a calibration curve.[10]

-

-

Preparation of Saturated Solution:

-

In a Schlenk flask equipped with a magnetic stir bar, add an excess amount of TiCl4 to a known volume of the anhydrous solvent at the desired temperature, maintained by a constant temperature bath.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved TiCl4 liquid is essential to confirm saturation.

-

-

Sample Analysis:

-

Allow the undissolved TiCl4 to settle.

-

Carefully extract a known volume of the supernatant (the saturated solution) using a gas-tight syringe equipped with a filter to prevent transfer of any undissolved droplets.

-

Transfer the saturated solution to a sealed cuvette, adding the internal standard if used.

-

Acquire the Raman spectrum of the saturated solution.

-

-

Concentration Determination:

-

Using the measured peak intensity ratio from the saturated solution and the previously generated calibration curve, determine the concentration of TiCl4 in the saturated solution. This concentration represents the solubility at that temperature.

-

Protocol 2: Gravimetric Method for Air-Sensitive Compounds

This is a classical approach adapted for the handling of air-sensitive materials.

Objective: To determine the solubility of TiCl4 in a non-volatile organic solvent.

Materials:

-

This compound

-

Anhydrous, non-volatile organic solvent

-

Glovebox or Schlenk line setup

-

Constant temperature shaker/bath

-

Inert atmosphere filtration apparatus (e.g., a filter cannula)

-

Pre-weighed, sealable vials

Procedure:

-

Equilibration:

-

Inside a glovebox, add an excess of TiCl4 to a known mass of the solvent in a sealed vial.

-

Place the vial in a constant temperature shaker or bath and agitate for an extended period to achieve equilibrium.

-

-

Sampling:

-

Allow the mixture to stand at the constant temperature until the undissolved TiCl4 has settled.

-

Carefully draw a known mass of the clear supernatant into a pre-weighed, gas-tight syringe.

-

-

Solvent Evaporation (if applicable and safe):

-

Transfer the supernatant to another pre-weighed, sealable vial.

-

If the solvent is sufficiently volatile and can be safely removed under vacuum without significant loss of the less volatile TiCl4, carefully evaporate the solvent. This step may be challenging due to the volatility of TiCl4 itself.

-

-

Alternative to Evaporation - Quenching and Titration:

-

As evaporation can be difficult, a more reliable method is to carefully transfer the weighed supernatant to a flask containing a solution that will react with TiCl4 in a quantifiable way (e.g., a known excess of water followed by titration of the generated HCl with a standardized base). This requires careful stoichiometric considerations.

-

-

Calculation:

-

From the initial mass of the solution and the mass of the TiCl4 residue (or the amount determined by titration), calculate the mass of TiCl4 per mass of solvent. This can be converted to more common solubility units (e.g., g/100 g solvent).

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of TiCl4 using a spectroscopic method, emphasizing the need for an inert atmosphere.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 7550-45-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound solution 1.0 M in toluene | Ottokemi™ [ottokemi.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Titanium(IV) Chloride | 7550-45-0 | TCI AMERICA [tcichemicals.com]

- 6. Titanium(IV) chloride, 1M soln. in dichloromethane | Fisher Scientific [fishersci.ca]

- 7. chembk.com [chembk.com]

- 8. Titanium_tetrachloride [chemeurope.com]

- 9. This compound | TiCl4 | CID 24193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Quantitative determination of this compound and dichloromethane by Raman spectroscopy using carbon disulfide as an internal standard - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Data (IR and Raman) of Liquid TiCl₄

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic data available for liquid titanium tetrachloride (TiCl₄). It is intended for researchers, scientists, and professionals in drug development and other relevant fields who require a detailed understanding of the vibrational properties of this compound. This document presents quantitative data in a structured format, details experimental protocols, and includes a visual representation of the analytical workflow.

Introduction

This compound is a colorless, fuming liquid at room temperature and a key intermediate in the production of titanium metal and the pigment titanium dioxide.[1] Its molecular structure and vibrational properties are of significant interest in various chemical processes. Spectroscopic techniques such as Infrared (IR) and Raman spectroscopy are powerful tools for characterizing the molecular structure and purity of liquid TiCl₄.[2][3] The molecule has a tetrahedral (Td) symmetry, which governs the activity of its vibrational modes in IR and Raman spectroscopy.[4]

Spectroscopic Data

The vibrational modes of liquid TiCl₄ have been investigated using both Raman and Infrared spectroscopy. The quantitative data from these analyses are summarized in the tables below.

Table 1: Raman Spectroscopic Data for Liquid TiCl₄

| Mode | Assignment | Raman Shift (cm⁻¹) | Peak Height (arbitrary units) | Width (cm⁻¹) |

| ν₁ | Symmetric stretch (A₁) | 378.9 | 1.76 | 3.10 |

| 381.5 | 3.59 | 1.29 | ||

| 384.2 | 19.70 | 1.79 | ||

| 387.0 | 45.50 | 1.60 | ||

| 389.7 | 60.90 | 1.62 | ||

| ν₂ | Degenerate deformation (E) | 119.5 | 25.10 | 6.04 |

| ν₃ | Degenerate stretch (F₂) | 490.0 | - | - |

| ν₄ | Degenerate deformation (F₂) | 137.4 | 12.50 | 6.58 |

Data sourced from Zeitschrift für Naturforschung A.[5]

The symmetric stretching vibration (ν₁) band is composed of five component peaks, indicating a complex structure for this band.[5] The ν₃ band has a very low Raman intensity, making its detailed analysis challenging.[5]

Table 2: Infrared Spectroscopic Data for Liquid TiCl₄

| Mode | Assignment | Wavenumber (cm⁻¹) |

| ν₃ | Degenerate stretch (F₂) | 486 |

Data sourced from ResearchGate.[6]

The natural vibration frequencies of the this compound molecule are located in the far-infrared region of the spectrum.[7] This results in good transparency over a wide range of frequencies, which is advantageous for impurity analysis.[7]

Experimental Protocols

The acquisition of high-quality spectroscopic data for liquid TiCl₄ requires careful sample handling and appropriate instrumentation. Due to its high reactivity with moisture, all sample manipulations must be conducted in a dry atmosphere.[8][9]

3.1. Raman Spectroscopy

A common experimental setup for Raman spectroscopy of liquid TiCl₄ involves the use of a computerized double-beam spectrometer.[10]

-

Sample Preparation: High-purity liquid TiCl₄ is used.[5] The sample can be held in a glass sampling pipe, which is a suitable carrier for Raman measurements.[11]

-

Instrumentation: A typical setup includes a laser source (e.g., a frequency-doubled Nd:YAG laser), a beam splitter, optical mirrors, an iris, and a polarizer to direct the laser light into the sample compartment.[10][12] The scattered light is then collected and analyzed by a spectrometer.

-

Data Acquisition: The Raman peak height of a suitable internal standard, such as carbon disulfide, can be used to normalize the signal and account for variations in experimental conditions like sample tube diameter, temperature, and laser power.[11] For quantitative analysis, a standard curve can be generated by plotting the ratio of the characteristic peak height of TiCl₄ (e.g., at 387 cm⁻¹) to that of the internal standard against the concentration of TiCl₄.[11]

3.2. Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is a common technique for analyzing liquid TiCl₄.

-

Sample Preparation: Due to the reactivity of TiCl₄, specialized cells are required. A thin film of the liquid can be "sandwiched" between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[13][14] The cell must be assembled in a dry environment to prevent hydrolysis of the TiCl₄.[15] An alternative for analyzing impurities involves diluting the TiCl₄ in a stabilizing medium like a 7 M hydrochloric acid solution.[8] For quantitative analysis of impurities like TiOCl₂, an infrared absorption cell with ZnSe windows and a PTFE cell body can be used.[9]

-

Instrumentation: A single-beam or double-beam FT-IR spectrometer is used.[7] For measurements of neat liquid, attenuated total reflectance (ATR) with a diamond crystal is also a suitable technique.[8]

-

Data Acquisition: A background spectrum is typically recorded first and then subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere. The spectrum of pure TiCl₄ can be measured in the range of 2 to 15 microns.[15]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of liquid TiCl₄.

Caption: Workflow for IR and Raman spectroscopic analysis of liquid TiCl₄.

Conclusion